![molecular formula C19H27N3O2 B14383621 N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide CAS No. 88138-47-0](/img/structure/B14383621.png)
N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide is a complex organic compound that features an imidazole ring, a hexyl chain, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The imidazole ring is then functionalized with a hexyl chain through nucleophilic substitution reactions.
The next step involves the attachment of the phenyl group to the hexyl chain, which can be achieved through various coupling reactions such as Suzuki or Heck coupling. Finally, the acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hexyl chain can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction of the acetamide group could produce corresponding amines.
Applications De Recherche Scientifique
N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used to study the interactions of imidazole-containing molecules with biological targets.
Mécanisme D'action
The mechanism of action of N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. For example, the N3 of the imidazole compound can bind to the heme iron atom of ferric cytochrome P450, influencing its function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexyl chain and acetamide group provide additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
88138-47-0 |
|---|---|
Formule moléculaire |
C19H27N3O2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-[2-[4-(6-imidazol-1-ylhexoxy)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C19H27N3O2/c1-17(23)21-11-10-18-6-8-19(9-7-18)24-15-5-3-2-4-13-22-14-12-20-16-22/h6-9,12,14,16H,2-5,10-11,13,15H2,1H3,(H,21,23) |
Clé InChI |
RYBVLQIRIJBGHM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=CC=C(C=C1)OCCCCCCN2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


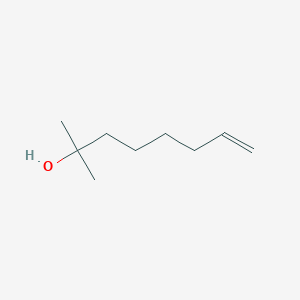
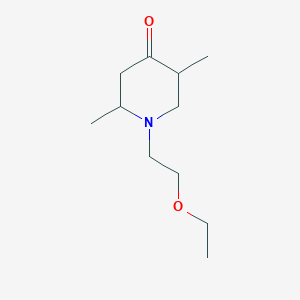
![4-{2-[(1-Benzofuran-2-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride](/img/structure/B14383547.png)
![3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate](/img/structure/B14383558.png)
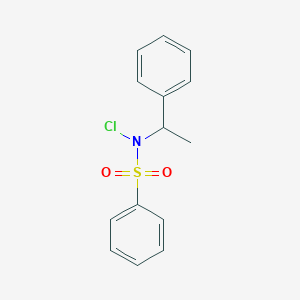
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-7-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14383575.png)
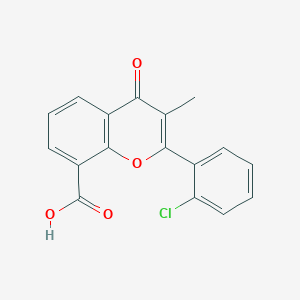
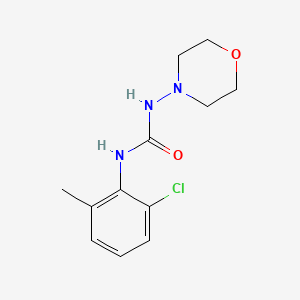
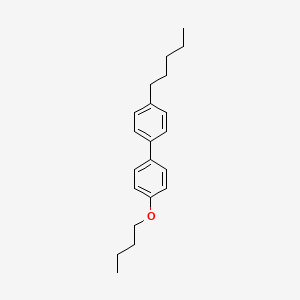
phosphanium bromide](/img/structure/B14383599.png)
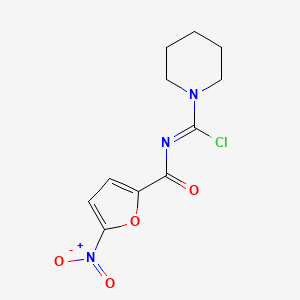

![3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride](/img/structure/B14383617.png)
![N,N'-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine](/img/structure/B14383628.png)
